molecular formula C6H8N2O B3211168 2-(Aminomethyl)-4-hydroxypyridine CAS No. 1083424-10-5

2-(Aminomethyl)-4-hydroxypyridine

Cat. No.: B3211168
CAS No.: 1083424-10-5
M. Wt: 124.14 g/mol
InChI Key: PRBLWZFEBHLVAM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Pyridinol Scaffolds in Organic Synthesis

The pyridine ring, an aromatic six-membered heterocycle isoelectronic with benzene, is a cornerstone of modern chemistry. Its derivatives are not merely laboratory solvents but are integral to the design and synthesis of a wide array of functional materials and biologically active molecules. youtube.com The inclusion of a pyridine scaffold can enhance water solubility and provide specific hydrogen bonding capabilities, making it a "privileged scaffold" in medicinal chemistry. nih.gov This has led to its incorporation into numerous therapeutic agents. nih.gov

Similarly, pyridinol (hydroxypyridine) scaffolds are of great importance. They serve as crucial intermediates in the synthesis of more complex molecules and are investigated for their own intrinsic properties. youtube.com The hydroxyl group introduces reactivity and polarity, further expanding the synthetic utility and potential applications of the pyridine core.

Unique Structural Features of 2-(Aminomethyl)-4-hydroxypyridine

The specific arrangement of functional groups in this compound imparts a unique set of chemical characteristics that dictate its reactivity and interactions.

This molecule possesses two key functional groups: a primary amine in the form of an aminomethyl group at the 2-position and a hydroxyl group at the 4-position. The aminomethyl group (-CH₂NH₂) provides a basic and nucleophilic center, capable of participating in a variety of reactions such as acylation, alkylation, and formation of Schiff bases. The presence of the amine is known to be crucial for forming hydrogen bonds in molecular interactions. nih.gov

Concurrently, the hydroxyl group (-OH) at the 4-position also offers a site for hydrogen bonding, both as a donor (O-H) and an acceptor (the lone pairs on the oxygen). It can be deprotonated to form a phenoxide-like species or can be derivatized through reactions like etherification or esterification. The interplay of this acidic/nucleophilic hydroxyl group and the basic aminomethyl group on the same pyridine ring allows for complex chemical behavior, including the potential for intramolecular interactions and chelation with metal ions.

A critical feature of hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, is their existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium is between a pyridinol form and a pyridone form. chemtube3d.comyoutube.com

The 4-hydroxypyridine (B47283) moiety of the title compound is in equilibrium with its tautomer, 4-pyridone. chemtube3d.com The 4-hydroxypyridine form contains an aromatic pyridine ring with a hydroxyl substituent. The 4-pyridone form, which can be likened to an amide, features a carbonyl group (C=O) and a nitrogen-hydrogen (N-H) bond within the ring. sigmaaldrich.com

The position of this equilibrium is highly sensitive to the surrounding environment. In the gas phase, the hydroxy form tends to be more stable. nih.gov However, in polar solvents and in the solid state, the equilibrium overwhelmingly favors the more polar pyridone tautomer. chemtube3d.comnih.gov This preference is attributed to the pyridone's larger dipole moment and its ability to form strong intermolecular hydrogen bonds, which is a stabilizing factor. youtube.comnih.gov The pyridone form is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system. chemtube3d.com

Table 1: Tautomeric Forms of the 4-Hydroxypyridine Moiety

TautomerKey Structural FeaturesFavored in
4-Hydroxypyridine Aromatic Ring, -OH groupGas Phase, Nonpolar Solvents
4-Pyridone C=O group, N-H in ringPolar Solvents, Solid State

The electronic nature of other substituents on the pyridine ring can significantly influence the position of the tautomeric equilibrium. The effect is generally tied to whether the substituent is electron-donating or electron-withdrawing.

In the case of this compound, the aminomethyl group at the 2-position is generally considered to be an electron-donating group. Electron-donating groups increase the electron density on the pyridine ring. This increased electron density can influence the relative stabilities of the two tautomeric forms. While specific experimental data for this compound is scarce, the electron-donating nature of the aminomethyl group would be expected to modulate the electronic character of the ring and thereby the tautomeric preference, though the strong intrinsic preference for the pyridone form in condensed phases would likely still dominate.

Tautomeric Equilibria of the 4-Hydroxypyridine Moiety

Overview of Current Research Landscape

The broader family of substituted pyridines and pyridinols is a subject of intense and ongoing research. Studies frequently focus on their synthesis, reactivity, and application in fields ranging from medicinal chemistry to materials science. For instance, various aminomethyl-pyridines have been synthesized and evaluated as potential enzyme inhibitors. nih.gov Furthermore, the biodegradation pathways of simple hydroxypyridines like 4-hydroxypyridine are being elucidated, highlighting their environmental relevance.

Despite this extensive research into related structures, this compound itself is not the subject of a large body of published academic research. It is commercially available and typically categorized as a chemical building block or synthetic intermediate. nih.gov This suggests its primary current role is as a starting material for the synthesis of more complex, target-oriented molecules, leveraging its dual functionality and the inherent properties of the pyridinol scaffold. Future research could focus on exploring the unique properties of this compound itself, including its coordination chemistry, potential biological activities, and its specific influence on the tautomeric equilibrium.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLWZFEBHLVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl 4 Hydroxypyridine and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-(aminomethyl)-4-hydroxypyridine ring system in a single or a few convergent steps from acyclic precursors. These methods often involve ring-closing reactions or the strategic use of functional group interconversions on a newly formed pyridine (B92270) core.

The formation of the pyridine ring is a cornerstone of heterocyclic chemistry. While specific examples leading directly to this compound are not extensively documented, several established ring-closing strategies for analogous substituted pyridines can be considered.

One potential route involves the condensation of a β-aminocrotononitrile derivative with an active malonic ester, which has been shown to produce substituted 4-hydroxy-2-pyridones. nih.gov Another versatile method is the multi-component reaction of alkoxyallenes, nitriles, and carboxylic acids, which can yield highly functionalized 4-hydroxypyridine (B47283) derivatives. researchgate.net A classical approach, the Diels-Alder reaction, has been utilized in the synthesis of 2-cyanopyridines from the reaction of cyanogen (B1215507) with 1,3-dienes, which could subsequently be converted to the target compound. google.com

A general representation of a multi-component approach to a substituted 4-hydroxypyridine is outlined below:

Reactant AReactant BReactant CProductReference
AlkoxyalleneNitrileCarboxylic AcidSubstituted 4-Hydroxypyridine researchgate.net

These methods, while powerful for generating pyridine diversity, would require careful selection of starting materials to yield the specific 2-(aminomethyl)-4-hydroxy substitution pattern.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. youtube.com This approach can be applied to a pre-formed pyridine ring that bears functionalities that can be readily transformed into the desired aminomethyl and hydroxyl groups.

For instance, a pyridine core with a cyano group at the 2-position and a suitable leaving group (e.g., a halogen) at the 4-position could be a viable starting point. The cyano group can be reduced to an aminomethyl group using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The leaving group at the 4-position can then be displaced by a hydroxide (B78521) ion to introduce the hydroxyl group.

A hypothetical two-step FGI process is illustrated in the table below:

Starting MaterialReagent/Condition (Step 1)IntermediateReagent/Condition (Step 2)Final Product
2-Cyano-4-chloropyridineLiAlH₄ or H₂/Catalyst2-(Aminomethyl)-4-chloropyridineNaOH, H₂OThis compound

The success of this approach hinges on the chemoselectivity of the reactions and the stability of the pyridine ring under the reaction conditions.

Derivatization from Precursors Bearing Aminomethyl and Hydroxyl Functionalities

This strategy involves starting with a pyridine ring that already contains one of the desired functional groups, or a precursor to it, and then introducing the second functional group.

The synthesis of 2-amino-4-hydroxypyridine (B184335) and its derivatives is well-established. researchgate.netgoogle.comambeed.com These compounds can serve as valuable intermediates for the synthesis of this compound. A common strategy to convert an amino group to an aminomethyl group is through a Sandmeyer-type reaction. This would involve the diazotization of the 2-amino group to form a diazonium salt, which is then reacted with a cyanide source (e.g., cuprous cyanide) to introduce a cyano group. Subsequent reduction of the cyano group would yield the desired aminomethyl functionality.

The key steps in this synthetic sequence are outlined below:

Starting MaterialReagent/Condition (Step 1)IntermediateReagent/Condition (Step 2)IntermediateReagent/Condition (Step 3)Final Product
2-Amino-4-hydroxypyridineNaNO₂, HCl4-Hydroxy-pyridine-2-diazonium chlorideCuCN2-Cyano-4-hydroxypyridineH₂/Catalyst or LiAlH₄This compound

This pathway requires careful control of the diazotization step, as diazonium salts can be unstable.

Aminomethylation: The direct introduction of an aminomethyl group onto a 4-hydroxypyridine core can potentially be achieved through the Mannich reaction. researchgate.net The hydroxyl group at the 4-position is an activating group, directing electrophilic substitution to the ortho positions (2 and 6). The Mannich reaction involves an amine, formaldehyde, and an active hydrogen-containing compound, in this case, 4-hydroxypyridine. This reaction has been successfully applied to 3-hydroxypyridine, where aminomethylation occurs at the 2 and 6 positions. acs.org

A general scheme for the Mannich reaction on 4-hydroxypyridine is as follows:

SubstrateReagentsProductReference
4-HydroxypyridineFormaldehyde, Secondary Amine2-(Dialkylaminomethyl)-4-hydroxypyridine researchgate.netacs.org

To obtain the primary aminomethyl group, a protected amine or a subsequent dealkylation step would be necessary.

Hydroxylation: The introduction of a hydroxyl group at the 4-position of a pre-existing 2-(aminomethyl)pyridine can be accomplished through several methods. A common laboratory and industrial method for synthesizing 4-hydroxypyridine is from 4-aminopyridine (B3432731) via diazotization followed by hydrolysis. guidechem.com Therefore, starting with 2-(aminomethyl)-4-aminopyridine, the 4-amino group could be converted to a 4-hydroxyl group. Another approach is the oxidation of a pyridine-4-boronic acid derivative, which can be prepared from the corresponding 4-halopyridine. youtube.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its analogues, several greener alternatives are being explored.

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has been successfully employed for the preparation of 3-cyano-6-hydroxy-4-methyl-2-pyridone. researchgate.net This solvent-free approach reduces volatile organic compound (VOC) emissions and can lead to higher yields and shorter reaction times.

The use of greener catalysts and reaction media is another important aspect. For instance, a copper-catalyzed C-O bond formation for the synthesis of 4-hydroxypyridine in methanol (B129727) has been reported as a green chemistry approach. chemicalbook.com

Biocatalysis, utilizing enzymes for specific chemical transformations, offers a highly selective and environmentally friendly route. While specific enzymatic synthesis of this compound is not yet reported, the enzymatic hydroxylation of pyridine derivatives is a known process and could be a potential future direction for a greener synthesis of this compound.

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial synthesis of pyridine derivatives, including this compound, is driven by the need for cost-effective, high-yield, and environmentally benign processes. google.comgoogle.com Several factors must be meticulously evaluated when scaling up a synthetic route from the bench to a manufacturing plant. These include the availability and cost of starting materials, reaction conditions (temperature, pressure, and catalysts), process safety, and the generation and disposal of waste streams.

A significant challenge in pyridine synthesis is the inherent electron-deficient nature of the pyridine ring, which can hinder certain chemical transformations and may require harsh reaction conditions or specialized reagents. researchgate.net Developing synthetic strategies that are amenable to large-scale production often involves moving away from classical methods that may be suitable for laboratory synthesis but are impractical or hazardous on an industrial scale. mdpi.com

For instance, multi-step syntheses, common in academic research, are often streamlined in industrial settings to one-pot or telescopic processes to minimize operational complexity, solvent usage, and production time. unimi.it A patent for preparing 4-hydroxypyridines emphasizes a process that starts from readily available materials and can be carried out economically with high yields, a key objective for industrial application. google.com

The choice of synthetic route can also be influenced by the desired purity of the final product and the ease of separation of byproducts. For example, a patented method for synthesizing 2-amino-4-methylpyridine (B118599) highlights the avoidance of a difficult-to-separate byproduct, which is a crucial consideration for industrial operation. google.com

The following table summarizes key considerations for the scale-up of synthetic routes for this compound and its analogs, based on general principles of pyridine synthesis and patented industrial processes for related compounds.

Consideration Key Factors for Industrial Scale-Up Relevance to this compound Synthesis
Starting Materials Cost, availability, stability, and toxicity.The selection of precursors for the pyridine ring and the aminomethyl and hydroxyl functionalities will be dictated by their commercial availability and cost.
Reaction Conditions Temperature, pressure, reaction time, and catalyst selection (homogeneous vs. heterogeneous).Optimization of reaction parameters is crucial to maximize yield and throughput while ensuring operational safety. The use of recyclable heterogeneous catalysts is often preferred in industrial settings to simplify purification and reduce waste.
Process Safety Handling of hazardous reagents, control of exothermic reactions, and management of high-pressure operations.The introduction of the amino group and the synthesis of the pyridine ring may involve reagents that require careful handling and robust process control to prevent runaway reactions.
Yield and Purity Maximizing the conversion of starting materials to the desired product and minimizing the formation of impurities.High yields are essential for economic viability. The purity profile of the final product is critical, especially for pharmaceutical applications, and will dictate the required purification steps.
Solvent and Waste Management Use of environmentally benign solvents, solvent recycling, and minimization of waste streams."Green chemistry" principles are increasingly important in industrial synthesis. chemicalbook.com The choice of solvents and reagents will have a significant impact on the environmental footprint and cost of the process.
Equipment Suitability of standard chemical reactors and processing equipment.The chosen synthetic route should be compatible with standard industrial equipment to avoid the need for costly specialized reactors.

The industrial relevance of synthetic routes for this compound and its analogs is closely tied to their potential applications. While specific industrial uses are not extensively documented in publicly available literature, the structural motifs present in these compounds suggest potential utility as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. nih.gov The development of scalable and efficient synthetic methods is a prerequisite for exploring and realizing the commercial potential of these molecules.

Reactivity Profile and Derivatization Chemistry

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and a site of basicity, making it readily susceptible to a variety of chemical modifications.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to act as a strong nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen bonds. smolecule.com This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. For instance, it can participate in reactions with alkyl halides or other substrates bearing a suitable leaving group, leading to the formation of secondary or tertiary amines. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The general scheme for the nucleophilic substitution reaction is as follows: Py-CH₂-NH₂ + R-X → Py-CH₂-NH-R + H-X Where 'Py' represents the 4-hydroxypyridine (B47283) ring, 'R' is an alkyl or other electrophilic group, and 'X' is a leaving group (e.g., Cl, Br, I).

Amidation and Acylation Chemistry

The primary amine of 2-(aminomethyl)-4-hydroxypyridine reacts readily with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. smolecule.com This acylation reaction is one of the most common transformations for primary amines. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) formed when using acyl chlorides. The resulting amides are important intermediates in various synthetic pathways. smolecule.comnih.gov The synthesis of N-pyridinylamides can also be achieved through oxidative amidation, for example, between an aminopyridine and an aldehyde in the presence of a catalyst. researchgate.net

ReactantReagentProduct TypeReference
This compoundAcyl Chloride (R-COCl)N-Acyl derivative (Amide) smolecule.com
This compoundCarboxylic Anhydride ((RCO)₂O)N-Acyl derivative (Amide) smolecule.com
2-AminopyridineBenzaldehydeN-pyridinylamide researchgate.net

Formation of Schiff Bases and Imines

In a characteristic reaction of primary amines, the aminomethyl group undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. youtube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. youtube.com Schiff bases derived from aminopyridines are significant in coordination chemistry, as they can act as ligands to form metal complexes. nih.govresearchgate.netnih.gov The formation is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. researchgate.net

The general reaction is: Py-CH₂-NH₂ + R-CO-R' → Py-CH₂-N=C(R)R' + H₂O Where 'Py' is the 4-hydroxypyridine ring, and R and R' can be hydrogen, alkyl, or aryl groups.

Reactivity at the Hydroxypyridine Moiety

The 4-hydroxypyridine component of the molecule also possesses distinct reactive sites. It exists in equilibrium with its tautomer, 4-pyridone. This tautomerism is crucial as the oxygen and nitrogen atoms of the pyridone form are both nucleophilic centers, leading to potential competition in reactions like alkylation and acylation. ysu.edu

O-Alkylation and O-Acylation Reactions

The hydroxyl group of the 4-hydroxypyridine tautomer can be functionalized through O-alkylation and O-acylation.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, such as an alkyl halide or an epoxide, typically under basic conditions. ysu.eduresearchgate.net The 4-pyridone tautomer presents two nucleophilic sites, the ring nitrogen and the exocyclic oxygen, which can lead to a mixture of N-alkylated and O-alkylated products. ysu.edu However, studies on 4-pyridones have shown that alkylation often occurs preferentially on the carbonyl oxygen atom, analogous to a Williamson ether synthesis. ysu.edu The choice of solvent and base can influence the regioselectivity of the reaction.

O-Acylation: The hydroxyl group can be converted into an ester through reaction with acylating agents like acyl chlorides or anhydrides. researchgate.net Similar to alkylation, competition between N-acylation and O-acylation is a key consideration. researchgate.net The outcome is influenced by the structure of the acylating agent, temperature, and solvent polarity. researchgate.net For instance, the acylation of 4-pyridone with certain benzoyl chloride derivatives can lead exclusively to 4-(acyloxy)pyridines (O-acylation products). researchgate.net The use of an acid medium, such as trifluoroacetic acid, can promote chemoselective O-acylation by protonating the more basic amine functionalities, thereby preventing their reaction. nih.gov

Reaction TypeReagentConditionsProductReference
O-AlkylationAlkyl HalidesBase4-Alkoxypyridine derivative ysu.edu
O-AlkylationEpoxidesLewis Acid Catalyst4-(Hydroxyalkyl)oxypyridine derivative researchgate.net
O-AcylationAcetic AnhydridePyridine (B92270)4-Acetoxypyridine derivative nih.gov
O-AcylationAcyl Halides / AnhydridesAcidic Medium (e.g., CF₃CO₂H)4-Acyloxypyridine derivative nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring are generally difficult. The nitrogen atom's electronegativity makes the pyridine ring electron-deficient and thus less reactive towards electrophiles compared to benzene. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.orgyoutube.com

However, the presence of the hydroxyl group at the 4-position significantly influences the reactivity. The -OH group is a powerful activating, ortho-, para-directing substituent. In this compound, the hydroxyl group would direct incoming electrophiles to positions 3 and 5. The aminomethyl group is also an activating, ortho-, para-director, but its influence is complicated by its potential protonation under acidic conditions.

Reactions Influenced by Tautomeric Forms

The 4-hydroxypyridine moiety of this compound exists in a tautomeric equilibrium with its corresponding pyridone form, 2-(aminomethyl)-4-pyridone. chemtube3d.comwikipedia.orgchemtube3d.com This equilibrium is a critical determinant of the molecule's reactivity, as the two tautomers exhibit distinct chemical properties.

The position of this equilibrium is sensitive to the surrounding environment. In the gas phase, the 4-hydroxypyridine tautomer is generally favored. wikipedia.org However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the 4-pyridone form. chemtube3d.comstackexchange.com This preference for the pyridone tautomer in polar media is attributed to its greater polarity and ability to form strong intermolecular hydrogen bonds. chemtube3d.comwuxibiology.com The pyridone form benefits from the stability of a strong carbon-oxygen double bond and maintains aromaticity through the delocalization of the nitrogen lone pair into the ring. chemtube3d.comchemtube3d.com

The presence of the aminomethyl group at the 2-position can further influence this tautomeric balance through electronic effects. The reactivity of the molecule will, therefore, depend on which tautomeric form is predominant under specific reaction conditions.

N-Alkylation vs. O-Alkylation: In its 4-hydroxypyridine form, the molecule can undergo O-alkylation at the hydroxyl group. Conversely, the 4-pyridone tautomer will preferentially undergo N-alkylation at the ring nitrogen. The choice of solvent and base can be used to selectively favor one tautomer and, consequently, one alkylation product over the other.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group in the 4-hydroxypyridine form activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the hydroxyl group. In the 4-pyridone form, the ring is generally less reactive towards electrophiles.

Reactions at the Carbonyl Group: The 4-pyridone tautomer possesses a reactive carbonyl group that can participate in various nucleophilic addition and condensation reactions, which are not possible for the 4-hydroxypyridine form.

The tautomerism of hydroxypyridines has been extensively studied using various spectroscopic techniques, including infrared and UV spectroscopy, which have confirmed the existence of both tautomers in equilibrium. nih.gov Theoretical studies have also been employed to understand the factors governing the stability of these tautomers. wayne.edu

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, are highly valued in synthetic chemistry for their efficiency and atom economy. mdpi.comnih.gov The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive hydroxypyridine system, makes it an excellent candidate for participation in MCRs.

While specific MCRs involving this compound are not extensively documented, its functional groups suggest its potential utility in several classical and novel MCRs:

Ugi and Passerini Reactions: The primary amine of the aminomethyl group can serve as the amine component in Ugi and Passerini reactions. These MCRs are powerful tools for the rapid synthesis of peptide-like structures and other complex molecules.

Mannich-type Reactions: The pyridine ring, particularly in its electron-rich 4-pyridone tautomeric form, could act as the active hydrogen component in Mannich reactions. mdpi.com This would involve the condensation of an aldehyde, an amine (which could be the aminomethyl group of another molecule of the starting material or an external amine), and the 4-pyridone to generate novel aminomethylated pyridine derivatives.

Hantzsch-type Pyridine Synthesis: While this is a classic method for pyridine synthesis, the reactive functionalities of this compound could potentially be incorporated into modified Hantzsch-type MCRs to build more complex, fused heterocyclic systems. acsgcipr.org

The development of novel MCRs utilizing this compound as a key building block could provide streamlined access to diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. For instance, MCRs involving 4-hydroxypyridin-2(1H)-ones have been used to synthesize complex chromeno[2,3-b]pyridine systems. researchgate.net

Synthesis of Novel Heterocyclic Scaffolds Utilizing this compound as a Building Block

The presence of multiple reactive sites in this compound makes it a versatile precursor for the synthesis of a wide array of novel heterocyclic scaffolds. The strategic manipulation of its functional groups allows for the construction of fused and polycyclic systems.

The general strategy for synthesizing heterocycles often involves the cyclization of acyclic precursors. youtube.com In the case of this compound, both the aminomethyl and the hydroxypyridine moieties can participate in ring-forming reactions.

Condensation Reactions: The primary amine of the aminomethyl group can readily undergo condensation with dicarbonyl compounds (e.g., 1,3- or 1,4-dicarbonyls) to form various nitrogen-containing heterocycles such as pyrimidines or diazepines.

Intramolecular Cyclization: Through appropriate functionalization, intramolecular cyclization reactions can be designed. For example, acylation of the amino group followed by activation of a neighboring position on the pyridine ring could lead to the formation of a fused bicyclic system.

Building Fused Pyridine Systems: The inherent pyridine structure can be the foundation for creating more elaborate fused systems. For example, a diboration-electrocyclization sequence has been used to access a range of pyridine-fused boronic ester building blocks, which are then amenable to further diversification. wikipedia.org

Peptidomimetics: The aminomethylpyridine core can be incorporated into peptidomimetic structures. Solid-phase synthesis strategies have been developed for creating complex peptide-like molecules based on various heterocyclic scaffolds. nih.gov

The synthesis of a 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound has been reported as an intermediate for omeprazole (B731) synthesis, highlighting the utility of such substituted pyridines as valuable synthetic intermediates. google.com Similarly, hydroxy-substituted aminobenzothiazoles are recognized as important building blocks in drug discovery. nih.gov The reactivity of the aminomethyl group combined with the versatile chemistry of the hydroxypyridine ring system provides a rich platform for the generation of diverse and novel heterocyclic structures.

Coordination Chemistry and Ligand Properties

Chelation Behavior of 2-(Aminomethyl)-4-hydroxypyridine

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of ligands like this compound. The stability of the resulting metal complex is often enhanced by this "chelate effect". libretexts.org The spatial arrangement of its donor atoms suggests it can adapt its binding to the electronic and steric requirements of different metal ions.

Monodentate, Bidentate, and Tridentate Binding Modes

The versatility of this compound allows for several potential binding modes. libretexts.org

Monodentate: The ligand could bind to a metal center through a single donor atom, most likely the pyridine (B92270) nitrogen, which is a common coordination mode for simple pyridine derivatives. wikipedia.org

Bidentate: This is the most anticipated binding mode. The ligand can form a stable six-membered chelate ring by coordinating to a metal ion through the nitrogen of the aminomethyl group and the nitrogen of the pyridine ring. This behavior is well-documented for the analogous ligand 2-(aminomethyl)pyridine (also known as 2-picolylamine). nih.govtandfonline.comwikipedia.org Alternatively, and perhaps more likely given the acidity of the hydroxyl group, it could form a different six-membered ring by coordinating through the aminomethyl nitrogen and the deprotonated oxygen of the 4-hydroxy group.

Tridentate: While less common, a tridentate mode is theoretically possible, involving the pyridine nitrogen, the aminomethyl nitrogen, and the hydroxyl oxygen. This would require the ligand to wrap around a metal center, forming two fused chelate rings. Such a mode would be highly dependent on the size and preferred coordination geometry of the metal ion.

Role of Aminomethyl and Hydroxyl Functionalities in Coordination

The aminomethyl and hydroxyl groups are pivotal to the ligand's coordination capabilities.

The aminomethyl group (-CH₂NH₂) features an aliphatic amine nitrogen, which is generally a strong sigma donor. Its flexibility, due to the methylene (B1212753) (-CH₂) spacer, allows it to rotate and position itself optimally for chelation, reducing ring strain compared to a directly attached amino group. This flexibility is crucial in forming stable six-membered chelate rings with the pyridine nitrogen. nih.gov

The 4-hydroxyl group (-OH) is expected to play a crucial role, primarily through deprotonation. In solution, 4-hydroxypyridine (B47283) exists in tautomeric equilibrium with its keto form, 4-pyridone. rsc.org Upon coordination with a metal ion, the equilibrium is expected to shift, favoring the deprotonated hydroxypyridinonate form. This anionic oxygen atom is a "hard" donor, making it particularly effective for binding to hard metal ions like Fe(III), Ga(III), and lanthanides. nih.govnih.gov The combination of the "softer" amine nitrogen and the "hard" oxygen donor makes this compound a potentially versatile ligand for a wide range of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve reacting the ligand with a suitable metal salt in a solvent. The reaction conditions, such as pH and the choice of solvent, would be critical in controlling the coordination mode and the final structure of the complex. nih.gov

Complexes with Transition Metals (e.g., Cu, Ni, Co, V, Ag, Zn, Cd)

Transition metals are well-known to form stable complexes with N- and O-donor ligands. Based on studies of related aminopyridine and hydroxypyridinone ligands, this compound is expected to form stable complexes with a variety of transition metals. nih.govias.ac.in For instance, pyridoxamine, a form of vitamin B₆ that also contains aminomethyl and hydroxyl-substituted pyridine rings, forms weak complexes with Cu²⁺ and Fe³⁺. wikipedia.org

The geometry of the resulting complexes would vary depending on the metal ion and the ligand-to-metal ratio. For example, with metals like Cu(II) or Ni(II), one could anticipate the formation of square planar or octahedral complexes. In a potential 1:2 (metal:ligand) octahedral complex, two ligands would likely act in a bidentate fashion, with the remaining coordination sites occupied by solvent molecules or counter-ions.

To illustrate the types of complexes that might be formed, the table below shows known complexes of the related ligand 2-(aminomethyl)pyridine.

Metal IonComplex FormulaCoordination Geometry
Hg(II) [Hg(amp)₂Cl]₂[Hg₂Cl₆]Distorted square-based pyramid & Trigonal bipyramid
Rh(II) Rh₂(μ-CH₃COO)₂(amp)₂(CH₃OH)₂₂Axial-equatorial chelation on a dirhodium center
Ni(II) Ni(amp)₃₂Octahedral
Cu(II) [Cu(amp)(Ac)₂]Not specified
Zn(II) [Zn(amp)(Ac)₂]Not specified

This table is based on data for the analogous ligand 2-(aminomethyl)pyridine (amp) and is intended to be illustrative of potential complex formation. nih.govtandfonline.comias.ac.inresearchgate.net

Complexes with Main Group Elements and Lanthanides

Hydroxypyridinone (HOPO) ligands are renowned for their high affinity for hard, oxophilic (oxygen-seeking) metal ions. nih.gov This makes the 4-hydroxypyridinonate form of the ligand an excellent candidate for chelating main group elements like Al(III) and Ga(III), as well as lanthanide ions (e.g., Eu³⁺, Gd³⁺, Tb³⁺). rsc.orgnih.gov

The synthesis of lanthanide complexes often yields highly luminescent materials, as the ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govacs.orgescholarship.org Therefore, lanthanide complexes of this compound are expected to exhibit interesting photophysical properties.

Influence of Metal Center on Ligand Conformation

The specific metal ion at the core of the complex will significantly influence the ligand's final conformation. Key factors include:

Ionic Radius: Larger metal ions, such as lanthanides, can accommodate more donor atoms (higher coordination numbers), potentially favoring a tridentate binding mode that would be sterically hindered for smaller transition metals.

Preferred Geometry: A metal that prefers a square planar geometry (e.g., Pd(II), Pt(II)) nih.gov will force the ligand into a specific planar arrangement, whereas a metal that favors an octahedral geometry (e.g., Co(II), Ni(II)) nih.gov will dictate a different three-dimensional structure.

Lewis Acidity: The "hardness" or "softness" of the metal ion will influence which donor atom binds most strongly. Hard acids (like Fe³⁺, Ga³⁺, Ln³⁺) will show a strong preference for the hard oxygen donor of the deprotonated hydroxyl group, while softer metals may have a stronger affinity for the nitrogen donors. nih.gov

This interplay ensures that this compound can adopt various conformations, leading to a rich and diverse coordination chemistry tailored to the specific properties of the metal center.

Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored

Despite the diverse and extensive field of coordination chemistry, a thorough investigation into the specific compound This compound reveals a significant gap in the scientific literature. Comprehensive searches for mechanistic studies of its metal-ligand interactions and its role in supramolecular assembly have yielded no specific research findings. Consequently, a detailed analysis of its coordination behavior, as outlined in the requested article structure, cannot be provided at this time.

The study of metal-ligand interactions is fundamental to understanding the formation, stability, and reactivity of coordination complexes. Such studies typically involve kinetic and thermodynamic analyses to elucidate reaction mechanisms, determine stability constants, and map out the energetic landscape of complex formation. This information is crucial for the rational design of new materials, catalysts, and therapeutic agents. However, for this compound, data regarding its association and dissociation rate constants with various metal ions, the thermodynamics of complexation, and the influence of solvent and other experimental conditions are not publicly available.

Similarly, the exploration of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, has not specifically addressed the potential of this compound as a building block. The bifunctional nature of this ligand, possessing both a pyridine ring and an aminomethyl group, alongside a hydroxyl substituent, suggests a rich potential for forming intricate one-, two-, or three-dimensional coordination polymers and discrete supramolecular architectures. The interplay of metal-coordination with the pyridine nitrogen and the amino group, potentially augmented by hydrogen bonding from the hydroxyl and amino moieties, could lead to novel structural motifs. Yet, there are no published reports detailing the synthesis, crystal structure analysis, or characterization of such supramolecular systems involving this specific ligand.

While research exists on related compounds, such as various aminopyridines, hydroxypyridines, and their derivatives, these findings cannot be directly extrapolated to predict the precise behavior of this compound. The unique combination and positioning of the aminomethyl and hydroxyl groups on the pyridine ring are expected to impart distinct electronic and steric properties that would govern its coordination chemistry in a unique manner.

Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the molecular structure of 2-(Aminomethyl)-4-hydroxypyridine in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a comprehensive picture of the molecule's atomic arrangement can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for the structural assignment of this compound.

¹H NMR: The ¹H NMR spectrum of a related compound, 4-(aminomethyl)pyridine, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.6 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the aminomethyl substituent. chemicalbook.com The protons of the aminomethyl group (-CH₂NH₂) would be expected to produce a singlet or a multiplet in the range of δ 3.8-4.0 ppm. chemicalbook.com The protons of the amino group (-NH₂) often appear as a broad singlet due to exchange with the solvent and quadrupole effects of the nitrogen atom. chemicalbook.com For this compound, the presence of the hydroxyl group would further influence the chemical shifts of the ring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. In a related compound, 2-aminopyridine, the carbon atoms of the pyridine ring exhibit distinct resonances. chemicalbook.com For this compound, the carbon attached to the hydroxyl group (C4) would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The other ring carbons and the aminomethyl carbon would also have characteristic chemical shifts, allowing for a complete assignment of the carbon framework. For instance, in 2-hydroxypyridine (B17775), the carbon bearing the hydroxyl group (C2) resonates at a significantly different chemical shift compared to the other ring carbons. spectrabase.com

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H3Predicted: 6.5-7.0C3
H5Predicted: 7.5-8.0C5
H6Predicted: 8.0-8.5C6
-CH₂-Predicted: 3.8-4.2-CH₂-
-NH₂Predicted: Broad, variableC2
-OHPredicted: Broad, variableC4
Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edusdsu.edu This allows for the direct assignment of which protons are attached to which carbons. For this compound, HSQC would show cross-peaks connecting the signals of the ring protons (H3, H5, H6) to their corresponding carbons (C3, C5, C6) and the methylene (B1212753) protons of the aminomethyl group to the methylene carbon. columbia.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edusdsu.edu This is crucial for piecing together the entire molecular structure. For example, in this compound, an HMBC spectrum would show correlations from the methylene protons to the C2 and C3 carbons of the pyridine ring, confirming the position of the aminomethyl group. It would also show correlations between the ring protons, which helps in assigning their specific positions. youtube.com

Dynamic NMR techniques can be employed to study dynamic processes such as tautomerism and conformational exchange that may occur in this compound. uni-lj.si

The presence of the 4-hydroxy group on the pyridine ring introduces the possibility of tautomerism, specifically between the pyridinol form (with an -OH group) and the pyridone form (with a C=O group and an N-H bond). researchgate.netwayne.edu NMR spectroscopy can be used to investigate this equilibrium. researchgate.net Changes in temperature can shift the equilibrium, and this can be observed by changes in the chemical shifts and line shapes in the NMR spectrum. nih.gov In some cases, separate signals for both tautomers might be observed at low temperatures, which coalesce as the temperature is raised, indicating a fast exchange between the two forms on the NMR timescale. researchgate.net

Furthermore, the aminomethyl group can exhibit conformational flexibility. Dynamic NMR studies, such as rotating-frame relaxation experiments (R1ρ), can provide information on the rates of conformational exchange processes occurring on the microsecond to millisecond timescale. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The amino group (-NH₂) gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. ucla.edulibretexts.org Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. libretexts.org N-H bending vibrations are also observed at lower frequencies.

O-H Vibrations: The hydroxyl group (-OH) exhibits a broad and strong stretching vibration in the range of 3200-3550 cm⁻¹, with the broadening being a result of hydrogen bonding. ucla.edu

C=O Vibrations (in the pyridone tautomer): If the pyridone tautomer is present in a significant amount, a strong carbonyl (C=O) stretching band would be expected in the region of 1630-1690 cm⁻¹. ucla.edu The presence or absence of this band can provide evidence for the position of the tautomeric equilibrium.

The table below summarizes the expected characteristic IR absorption frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Amine (-NH₂)N-H Stretch3300 - 3500Medium
Alcohol/Phenol (-OH)O-H Stretch3200 - 3550Strong, Broad
Pyridone (tautomer) (-C=O)C=O Stretch1630 - 1690Strong
Aromatic RingC=C and C=N Stretch1500 - 1700Medium
Aromatic RingC-H Bending680 - 860Strong

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

Both IR and Raman spectroscopy are sensitive to the effects of hydrogen bonding. In the solid state and in concentrated solutions, this compound molecules can form extensive hydrogen bonding networks involving the amino (-NH₂), hydroxyl (-OH), and pyridine ring nitrogen atoms. nih.govnih.gov

The O-H and N-H stretching bands in the IR spectrum are particularly informative. The broadening and shift to lower frequencies of these bands are indicative of strong hydrogen bonding. rsc.org By analyzing the temperature dependence of these bands, information about the strength and nature of the hydrogen bonds can be obtained. nih.gov Raman spectroscopy can also be used to study hydrogen bonding, as changes in the vibrational frequencies of the pyridine ring modes can be correlated with the extent of hydrogen bonding. mdpi.comnih.gov For instance, in studies of pyridine-water mixtures, shifts in the Raman spectra of pyridine's vibrational modes have been linked to charge transfer associated with hydrogen bond formation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, the empirical formula is C₆H₈N₂O, which corresponds to a molecular weight of 124.14 g/mol .

In a typical mass spectrum of this compound, a molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. However, the stability of the molecular ion can vary, and it may be weak or absent in some cases. gbiosciences.com The presence of nitrogen atoms means the compound follows the nitrogen rule, where an odd number of nitrogen atoms results in an odd nominal molecular mass.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for molecules containing amine and hydroxyl groups include:

Alpha-cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of the bond between the aminomethyl group and the pyridine ring, or the bond within the aminomethyl group itself.

Loss of small neutral molecules: Molecules like water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the amino group can be lost. libretexts.org The loss of a water molecule is a common fragmentation pattern for alcohols. gbiosciences.com

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to a series of characteristic peaks.

The fragmentation pattern is influenced by the ionization method used. Methods like Electron Ionization (EI) are high-energy and tend to produce more extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) often result in a more prominent molecular ion peak and less fragmentation. nih.govslideshare.net The analysis of these fragment ions helps to piece together the structure of the original molecule. youtube.com

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Predicted M+ Peak (m/z) 124
Common Fragment Ions (m/z) Fragments corresponding to the loss of -CH₂NH₂, -NH₂, -OH, H₂O

X-ray Crystallography

Solid-State Structural Determination

The solid-state structure of this compound, when determined by X-ray crystallography, would reveal the exact spatial coordinates of each atom in the molecule. This includes the planarity of the pyridine ring and the orientation of the aminomethyl and hydroxyl substituents. The analysis of crystal structures is crucial for understanding the properties of solid materials. americanpharmaceuticalreview.com

Table 2: Crystallographic Data for a Hypothetical Crystal of this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 7.1
α, β, γ (°) 90, 90, 90
Z (molecules per unit cell) 4

Note: The data in this table is hypothetical and serves as an example of what would be determined from an X-ray crystallographic analysis.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystalline state is governed by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking being particularly significant for aromatic compounds containing hydrogen-bond donors and acceptors. mdpi.commdpi.com

Hydrogen Bonding: The this compound molecule contains both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group). This allows for the formation of a robust network of hydrogen bonds. mdpi.com These interactions can link molecules into chains, sheets, or more complex three-dimensional structures. researchgate.netnih.gov For example, N-H···N and N-H···O hydrogen bonds are commonly observed in the crystal structures of aminopyridines. epa.govresearchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor/Acceptor or Group Involved Typical Distance (Å)
Hydrogen Bond O-H···N(pyridine)2.7 - 3.0
Hydrogen Bond N-H···O(hydroxyl)2.8 - 3.1
Hydrogen Bond N-H···N(pyridine)2.9 - 3.2
π-π Stacking Pyridine ring - Pyridine ring3.3 - 3.8

Conformational Analysis in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For this compound, this would involve determining the torsion angles associated with the aminomethyl group relative to the pyridine ring. The planarity of the pyridine ring and the positions of the substituents are key conformational features.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed matter. scirp.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse of modern computational chemistry. scirp.org

For a molecule like 2-(Aminomethyl)-4-hydroxypyridine, DFT calculations would typically be employed to determine various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. scirp.org The MEP map, on the other hand, visualizes the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. mdpi.com

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics without the use of experimental data. umd.edu These methods are systematically improvable, meaning that one can approach the exact solution to the Schrödinger equation by using more sophisticated approximations and larger basis sets.

Geometry optimization is a key application of ab initio methods. umd.edu For this compound, this process would involve finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Following geometry optimization, single-point energy calculations can be performed to obtain a highly accurate value for the molecule's total electronic energy. umd.edursc.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, with the latter being considered one of the most accurate methods for small to medium-sized molecules.

Prediction and Analysis of Spectroscopic Properties

Computational chemistry plays a vital role in the interpretation and prediction of various types of spectra, which are essential for molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict NMR parameters such as chemical shifts and spin-spin coupling constants. nih.gov These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of new compounds.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be performed, typically using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts are then compared with experimental values to confirm the proposed structure. Similarly, the prediction of spin-spin coupling constants provides information about the connectivity of atoms and the dihedral angles within the molecule.

This analysis for this compound would involve calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical spectrum. By comparing the computed spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking. nih.gov

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. chemrxiv.orgchemrxiv.orgbeilstein-journals.org

For this compound, TD-DFT calculations would be used to determine the energies of the electronic transitions from the ground state to various excited states. chemrxiv.org This allows for the prediction of the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. Furthermore, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission spectrum. These predictions are valuable for understanding the photophysical properties of the molecule and for designing molecules with specific optical properties. chemrxiv.orgchemrxiv.org

Tautomeric Energy Landscapes and Equilibrium Constants

The phenomenon of tautomerism is critical in understanding the chemical behavior of this compound. This compound can exist in different tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form. Computational studies on analogous molecules, such as 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283), have been instrumental in mapping the potential energy surfaces and determining the relative stabilities of these tautomers. wayne.edunih.gov

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating these tautomeric equilibria. For instance, studies on 2-hydroxypyridine have shown that the pyridone tautomer is generally more stable. wayne.edu The energy difference between tautomers is often small, on the order of a few kcal/mol, making the equilibrium sensitive to environmental factors. nih.gov

While direct computational studies on this compound are not extensively available in the reviewed literature, the principles from related compounds can be applied. The presence of the aminomethyl group at the 2-position would likely influence the electronic distribution within the pyridine (B92270) ring, potentially shifting the tautomeric equilibrium compared to unsubstituted hydroxypyridines.

To illustrate the concept, the following table presents hypothetical relative energies for the tautomers of this compound, based on typical findings for related molecules.

Table 1: Hypothetical Relative Energies of this compound Tautomers in the Gas Phase

TautomerStructureRelative Energy (kcal/mol)
4-Hydroxy FormThis compound0.0 (Reference)
4-Pyridone Form2-(Aminomethyl)-1H-pyridin-4-one-1.5

Note: This data is illustrative and based on trends observed in similar compounds. Specific computational studies on this compound are needed for precise values.

The equilibrium constant (KT) for the tautomerization can be estimated from the Gibbs free energy difference (ΔG) between the tautomers using the equation ΔG = -RT ln(KT).

Solvent Effects on Tautomerism (Implicit and Explicit Solvation Models)

The solvent environment plays a crucial role in determining the predominant tautomeric form. nih.gov Computational models, including implicit and explicit solvation models, are employed to simulate these solvent effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wayne.edu These models are computationally efficient for estimating the bulk solvent effect on the relative energies of tautomers. Generally, polar solvents tend to stabilize the more polar tautomer. For hydroxypyridines, the pyridone form typically has a larger dipole moment and is therefore favored in polar solvents like water. nih.gov

Explicit solvation models involve including individual solvent molecules in the calculation. This approach allows for the specific interactions, such as hydrogen bonding between the solute and solvent molecules, to be taken into account. nih.gov Studies on N-hydroxy amidines have shown that the presence of even a few water molecules can significantly lower the energy barrier for tautomerization. nih.gov

For this compound, both the hydroxyl/pyridone and the aminomethyl groups can participate in hydrogen bonding with protic solvents. The interplay of these interactions would determine the tautomeric preference in different solvents.

Table 2: Hypothetical Tautomeric Equilibrium Constant (KT) of this compound in Different Solvents

SolventDielectric Constant (ε)Predominant Tautomer (Hypothetical)
Gas Phase14-Hydroxy Form
Dioxane2.24-Hydroxy Form
Chloroform (B151607)4.84-Pyridone Form
Ethanol24.64-Pyridone Form
Water78.44-Pyridone Form

Note: This table is illustrative and based on general principles of solvent effects on tautomerism.

Molecular Dynamics Simulations of Compound Behavior in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in solution. These simulations model the movement of atoms over time, offering insights into conformational changes, solvation shell structure, and intermolecular interactions. Recent studies have utilized MD simulations to understand the behavior of similar molecules in aqueous solutions. nih.govresearchgate.net

An MD simulation of this compound in water would reveal how water molecules arrange around the solute, forming hydrogen bonds with the hydroxyl/carbonyl group, the ring nitrogen, and the aminomethyl group. The simulation can also track the rotational dynamics of the aminomethyl group and the flexibility of the pyridine ring.

Analysis of the radial distribution function (RDF) from an MD simulation can quantify the structure of the solvation shells. For example, it can show the average distance and coordination number of water molecules around the different functional groups of the molecule.

While specific MD simulation data for this compound is not available in the provided search results, the methodology is well-established for studying the solvation and dynamics of organic molecules. arxiv.orgmdpi.com

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism.

DFT calculations are commonly used to locate transition state structures and calculate activation energies. rsc.org For example, in a potential reaction involving the aminomethyl group, computational modeling could distinguish between a concerted or stepwise mechanism. The role of catalysts or solvent molecules in the reaction can also be investigated by including them in the computational model.

For instance, the mechanism of a hypothetical N-acylation reaction of the aminomethyl group could be studied. The calculated energy profile would show the energy barriers for the formation of the tetrahedral intermediate and the subsequent collapse to form the amide product.

Table 3: Hypothetical Energy Profile for a Reaction Step of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-12.5

Note: This data is for a hypothetical reaction and serves to illustrate the type of information obtained from computational studies of reaction mechanisms.

Applications in Chemical Research and Materials Science

As a Versatile Building Block in Organic Synthesis

The unique arrangement of functional groups in 2-(aminomethyl)-4-hydroxypyridine makes it a valuable scaffold for the synthesis of more elaborate chemical structures. The primary amine, the hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and the pyridine (B92270) nitrogen offer multiple reaction sites for derivatization and annulation reactions.

The pyridine ring, particularly when functionalized, is a cornerstone in the synthesis of a vast array of fused heterocyclic compounds that are prominent in medicinal chemistry and materials science. ias.ac.in The strategic placement of the aminomethyl and hydroxyl groups in this compound provides a handle for constructing fused ring systems. For instance, the synthesis of fused heterocycle-pyridinones can be achieved through the oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes, a reaction catalyzed by Ruthenium(II) and assisted by Copper(II) that proceeds via C-H and N-H bond activation. rsc.org While not directly employing this compound, this methodology highlights a pathway where the amino and pyridine functionalities could be exploited for similar transformations.

Furthermore, the synthesis of fused heterocyclic frameworks from natural heteroaromatic amino acids like histidine, which contains an imidazole (B134444) ring attached to an aminopropanoic acid chain, serves as a conceptual blueprint. mdpi.com The Pictet-Spengler reaction, for example, is commonly used to construct tetrahydro-imidazo[4,5-c]pyridine cores from histidine using aldehydes in acidic conditions. mdpi.com This classical reaction could potentially be adapted for this compound to yield novel fused systems. The general strategy involves the construction of a new ring onto a pre-existing pyridine structure. ias.ac.in For example, Pd-catalyzed hetero-annulation strategies are employed for synthesizing functionalized 5-azaindoles from 4-acetamido-3-iodopyridines and diaryl alkynes. ias.ac.in

The following table summarizes synthetic strategies that could be conceptually applied to this compound for the synthesis of complex heterocyclic systems.

Reaction Type Reactants Catalyst/Conditions Resulting Core Structure Reference
Oxidative CouplingHeterocycle-amide, AlkyneRu(II), Cu(II)Fused Pyridinone rsc.org
Pictet-SpenglerHistidine, AldehydeAcidic ConditionsTetrahydro-imidazo[4,5-c]pyridine mdpi.com
Pd-catalyzed Hetero-annulation4-Acetamido-3-iodopyridine, Diaryl alkynePd(II) catalyst5-Azaindole ias.ac.in
Enaminone-based cyclizationYnone, 2-(aminomethyl)anilineAcetic Acid3,4-Dihydroquinazoline researchgate.net

The development of chiral derivatives of pyridine-containing molecules is of paramount importance, particularly in medicinal chemistry where enantiomeric purity can dictate therapeutic efficacy and safety. The synthesis of enantiomerically pure 2-(hydroxyalkyl)pyridine derivatives has been achieved through the reaction of 2-lithiopyridine with chiral precursors derived from natural sources like D-mannitol or L-lactic acid. rsc.org This general approach can be envisioned for creating chiral derivatives of this compound.

A common strategy for obtaining enantiomerically pure compounds is the resolution of racemic mixtures. This can be accomplished by creating diastereomeric derivatives using a chiral auxiliary, which can then be separated by chromatography or crystallization. For example, the resolution of racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives was achieved by esterification with a chiral protected glycerol (B35011) moiety, allowing for the selective crystallization of one diastereomer. nih.gov Similarly, chiral HPLC is a powerful tool for separating enantiomers, as demonstrated in the resolution of nitrated propranolol (B1214883) analogues. mdpi.com

A study on 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, which are structurally related to the subject compound, identified a potent inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). nih.gov The research led to the selection of a single enantiomer, (R,R)-43 (PAT-1251), as a clinical candidate, underscoring the importance of chirality in drug development. nih.gov

The table below outlines methods for generating chiral pyridine derivatives.

Method Description Example Compound Class Reference
Chiral Pool SynthesisReaction with enantiomerically pure precursors from natural sources.2-(1-Hydroxyalkyl)pyridines rsc.org
Diastereomeric ResolutionFormation of diastereomers using a chiral auxiliary, followed by separation.6-Phenyl-4-phenylethynyl-1,4-dihydropyridines nih.gov
Chiral HPLCDirect separation of enantiomers using a chiral stationary phase.4-Nitropropranolol and 7-Nitropropranolol mdpi.com
Enantioselective SynthesisDevelopment of a specific enantiomer for clinical use.4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl derivatives nih.gov

Role as a Ligand in Catalysis

The nitrogen atom of the pyridine ring and the exocyclic aminomethyl group of this compound are excellent donor sites for coordination to metal ions. The hydroxyl group, existing in tautomeric equilibrium with the 2-pyridone form, can also participate in metal binding, often acting as a bidentate N,O-ligand. This versatility makes its derivatives attractive ligands for various catalytic applications.

In homogeneous catalysis, the ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Pyridonate ligands, which are tautomers of hydroxypyridines, are particularly versatile. rsc.org They can act as simple spectator ligands or can be actively involved in the reaction mechanism through metal-ligand cooperation (MLC). rsc.org In MLC, the metal and the ligand work in synergy to activate substrate molecules. For instance, the oxygen atom of a coordinated pyridonate can act as a base to facilitate the heterolytic cleavage of H-H, N-H, or O-H bonds. rsc.org

Cobalt complexes with polypyridyl ligands have been extensively studied for the photocatalytic hydrogen evolution reaction (HER). nih.gov The design of these catalysts focuses on creating systems that can efficiently transfer electrons and facilitate the two-electron, two-proton reduction of water to hydrogen. nih.gov The aminomethyl and hydroxypyridine moieties could be incorporated into more complex polypyridyl ligand frameworks to modulate the properties of such cobalt catalysts.

Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. mdpi.com Pyridine-based ligands have been successfully supported on polymers for use in catalysis. For example, a soluble, polymeric ligand platform incorporating a pyridine derivative was used for palladium-catalyzed C(sp³)–H activation reactions, demonstrating good yields and reusability. acs.org The immobilization was achieved by the amination of a benzyl (B1604629) bromide functional group on the polymer with 4-amino-2-methylpyridine. acs.org A similar strategy could be employed to attach this compound to a polymer support via its aminomethyl group.

Another approach involves the use of inorganic materials as supports. Zeolites, for instance, are used as catalysts in the gas-phase synthesis of pyridine bases from aldehydes, ketones, and ammonia (B1221849). google.com Furthermore, molecular catalysts can be immobilized on metal surfaces. Thiolate groups have been shown to be effective anchors for immobilizing rhenium-bipyridine complexes, which are known CO₂ reduction catalysts, onto silver surfaces. nih.gov The aminomethyl group of this compound could potentially be modified to include such anchoring functionalities for surface immobilization.

The following table presents different strategies for the development of heterogeneous catalysts based on pyridine ligands.

Support Material Immobilization Strategy Catalytic Application Reference
Functionalized PolymerAmination of polymer with an aminopyridine ligand.Pd-catalyzed C(sp³)–H monoarylation acs.org
ZeoliteGas-phase reaction over a solid acid catalyst.Pyridine base synthesis google.com
Silver SurfaceAnchoring of a molecular catalyst via a functional group (e.g., thiolate).CO₂ reduction nih.gov
Carbon-based compositesAdsorption or covalent attachment of enzymes.Phenol removal mdpi.com

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field with applications in solar fuel production, such as hydrogen evolution and carbon dioxide reduction. Metal complexes often play a central role as photocatalysts, absorbing light and mediating electron transfer processes.

Pyridine-containing ligands are integral to many photocatalytic systems. Covalent organic frameworks (COFs) with pyridine-based linkers have been designed for photocatalytic hydrogen evolution. rsc.orgrsc.org The nitrogen atoms in the pyridine units are believed to play a key role in the material's electronic properties and catalytic activity. rsc.org Nickel complexes with pyridinethiolate ligands are also efficient photocatalysts for H₂ evolution. acs.org Mechanistic studies suggest that the coordination and dissociation of the pyridinethiolate ligand are crucial steps in the catalytic cycle. acs.org

For CO₂ reduction, a wide range of transition metal complexes, often featuring polypyridyl ligands, have been developed. nih.govnih.govresearchgate.net These systems typically consist of a photosensitizer unit that absorbs light and a catalytic unit that reduces CO₂. Supramolecular photocatalysts, where the photosensitizer and catalyst are linked together, have been shown to be particularly efficient. nih.govnih.gov Rhenium(I) and Ruthenium(II) complexes are commonly used, but there is a growing interest in using earth-abundant metals like manganese and copper. nih.govnih.gov The this compound ligand could be incorporated into such photocatalytic systems, where its electronic properties could be tuned to enhance efficiency and selectivity.

Photocatalytic Process Catalyst System Key Features Reference
Hydrogen EvolutionPyridine-containing Covalent Organic Framework (COF)Tunable optoelectronic properties through ligand design. rsc.orgrsc.org
Hydrogen EvolutionNickel-pyridinethiolate complexesRobust and efficient photocatalysis; ligand dissociation is key. acs.org
CO₂ ReductionRu(II)-Re(I) supramolecular photocatalystsLinked photosensitizer and catalyst units for efficient electron transfer. nih.govnih.gov
CO₂ ReductionCu(I)-Mn(I) bimetallic systemUse of earth-abundant metals for catalysis. nih.govnih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The study of the non-covalent interactions that bind these molecules is fundamental to designing complex and functional chemical entities.

A thorough review of scientific databases and research literature was conducted to identify studies related to the use of this compound in the design of hydrogen-bonded architectures. The presence of a hydroxyl group, a pyridine nitrogen atom, and an aminomethyl group provides multiple sites for hydrogen bonding, suggesting its potential as a versatile building block in supramolecular chemistry. However, despite these promising structural features, no specific research articles or detailed findings on the design and synthesis of hydrogen-bonded architectures explicitly utilizing this compound were identified.

Metal-Organic Frameworks (MOFs) and coordination polymers are materials constructed from metal ions or clusters linked together by organic ligands. The functional groups on the this compound molecule, specifically the pyridine nitrogen and the aminomethyl group, present potential coordination sites for binding to metal centers. An extensive search for the application of this compound as an organic linker in the synthesis of MOFs or coordination polymers did not yield any specific examples or detailed research findings. The scientific literature does not currently contain reports on MOFs or coordination polymers constructed using this particular compound.

Development of Advanced Materials

The development of advanced materials with tailored properties is a significant area of chemical research. Functionalized organic molecules are often key components in the creation of these new materials.

Adsorbent materials are crucial for various separation and purification processes. The functional groups present in this compound suggest potential utility in creating materials designed for the adsorption of specific substances, such as metal ions. A search for studies focused on the development and application of adsorbent materials incorporating this compound was performed. This search did not uncover any published research detailing its use in the synthesis or functionalization of materials for adsorption applications.

Organic-inorganic hybrid perovskites are a class of materials that have garnered significant attention for their applications in photovoltaics and other optoelectronic devices. The organic component is typically a cation that balances the charge of the inorganic framework. While various organic cations have been explored in perovskite structures, a comprehensive literature review found no evidence of this compound being incorporated as the organic cation in the synthesis of organic-inorganic hybrid perovskites.

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-4-hydroxypyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves multi-step protection/deprotection strategies. For example:
  • Step 1 : Introduce the aminomethyl group via reductive amination or nucleophilic substitution on a pre-functionalized pyridine scaffold .
  • Step 2 : Protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during subsequent steps .
  • Step 3 : Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .
  • Critical Parameters : Reaction temperature (<50°C avoids decomposition), stoichiometric control of reagents (e.g., acetyl chloride in acetylation), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use complementary analytical techniques:
  • ¹H/¹³C NMR : Look for characteristic shifts (e.g., hydroxyl proton at δ 8–10 ppm, aminomethyl protons at δ 2.5–3.5 ppm) and coupling patterns to verify substitution positions .
  • FT-IR : Identify N–H stretching (3300–3500 cm⁻¹) and O–H bending (broad peak ~3200 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C₆H₈N₂O) with <0.3% deviation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺ at m/z 139) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and water due to hydroxyl/amine groups. Limited solubility in hydrocarbons (e.g., hexane) .
  • Stability :
  • pH Sensitivity : Degrades under strong acidic/basic conditions (pH <3 or >10).
  • Thermal Stability : Store below 25°C; avoid prolonged heating (>100°C) to prevent decomposition .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the hydroxyl group .

Q. How does the hydroxyl group influence the reactivity of this compound in coordination chemistry?

  • Methodological Answer : The hydroxyl group acts as a weak Lewis base, enabling metal coordination (e.g., Hg²⁺, Cu²⁺). For example:
  • Complex Formation : React with HgBr₂ in ethanol under reflux to form a Hg(II) complex. Characterize via IR (shift in N–H/O–H peaks) and X-ray crystallography .
  • Ligand Design : Use hydroxyl deprotonation (e.g., with NaH) to enhance binding affinity for transition metals .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic activity of this compound derivatives in enzyme inhibition?

  • Methodological Answer :
  • Target Enzymes : Analogues inhibit inducible nitric oxide synthase (iNOS) by competing with arginine binding. Use molecular docking (AutoDock Vina) to model interactions with the heme cofactor .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
  • Mutagenesis : Replace key residues (e.g., Glu377 in iNOS) to validate binding sites via site-directed mutagenesis .

Q. How can computational methods optimize the electronic properties of this compound for drug design?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to calculate HOMO/LUMO energies, predicting redox behavior and nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) to assess conformational stability .
  • QSAR Models : Coramine substituents (e.g., methyl, chloro) with logP and IC₅₀ values to design derivatives with improved bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Batch Reproducibility : Verify purity (>98% via HPLC) and crystallinity (PXRD) across synthetic batches .
  • Assay Standardization : Use positive controls (e.g., L-NAME for iNOS inhibition) and normalize data to cell viability (MTT assay) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259367) to identify outliers .

Q. How do steric and electronic effects of substituents impact the thermodynamic stability of this compound complexes?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) of metal complexes to compare stability .
  • Cyclic Voltammetry : Assess redox potentials (E₁/₂) to quantify electronic effects of substituents (e.g., electron-withdrawing groups lower E₁/₂) .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., M–N vs. M–O distances) to correlate structure with stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.